ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 866050-92-2
VCID: VC5022277
InChI: InChI=1S/C14H19NO7S2/c1-4-21-14(16)13-9-15(23(3,17)18)11-8-10(24(19,20)5-2)6-7-12(11)22-13/h6-8,13H,4-5,9H2,1-3H3
SMILES: CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C
Molecular Formula: C14H19NO7S2
Molecular Weight: 377.43

ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS No.: 866050-92-2

Cat. No.: VC5022277

Molecular Formula: C14H19NO7S2

Molecular Weight: 377.43

* For research use only. Not for human or veterinary use.

ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - 866050-92-2

Specification

CAS No. 866050-92-2
Molecular Formula C14H19NO7S2
Molecular Weight 377.43
IUPAC Name ethyl 6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Standard InChI InChI=1S/C14H19NO7S2/c1-4-21-14(16)13-9-15(23(3,17)18)11-8-10(24(19,20)5-2)6-7-12(11)22-13/h6-8,13H,4-5,9H2,1-3H3
Standard InChI Key MIZPAOKAXHOLND-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzoxazine ring system, a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • Ethylsulfonyl group (-SO₂C₂H₅) at position 6, contributing to electronic polarization and steric bulk.

  • Methylsulfonyl group (-SO₂CH₃) at position 4, enhancing hydrophilicity and potential receptor interactions.

  • Ethyl carboxylate ester (-COOCH₂CH₃) at position 2, which modulates lipophilicity and metabolic stability compared to its carboxylic acid counterpart.

Molecular Data

PropertyValue
Molecular FormulaC₁₄H₁₉N₀₇S₂
Molecular Weight377.43 g/mol
CAS NumberNot publicly disclosed
logP (Predicted)2.8–3.2
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate logP value suggest favorable membrane permeability, a trait advantageous for drug candidates .

Synthesis and Production

Synthetic Pathways

The synthesis of ethyl 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves three primary stages:

  • Benzoxazine Core Formation: Cyclocondensation of 2-aminophenol derivatives with carbonyl compounds under acidic or basic conditions.

  • Sulfonation: Sequential introduction of methylsulfonyl and ethylsulfonyl groups via nucleophilic substitution or oxidation of thioether precursors.

  • Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize temperature control and reaction efficiency. Purification typically involves recrystallization from ethanol-water mixtures, yielding >95% purity.

Chemical Reactivity and Modifications

Hydrolysis

The ethyl ester undergoes hydrolysis in aqueous basic conditions to regenerate the carboxylic acid derivative, a reaction critical for prodrug activation:
R-COOCH2CH3+OHR-COOH+CH3CH2OH\text{R-COOCH}_2\text{CH}_3 + \text{OH}^- \rightarrow \text{R-COOH} + \text{CH}_3\text{CH}_2\text{OH}

Nucleophilic Substitutions

The electron-withdrawing sulfonyl groups activate the benzoxazine ring for electrophilic aromatic substitution at position 7 or 8, enabling further functionalization.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferencesBioactivity (IC₅₀)
Target EsterEthyl carboxylatePending experimental data
6-(Ethylsulfonyl) Carboxylic AcidFree carboxylic acid1.2–4.7 μM (MCF-7, A549)
N-(2-Methoxybenzyl) CarboxamideCarboxamide groupNot reported
6-tert-Butyl Derivativetert-Butyl substituentCysLT receptor antagonist

The ester’s improved lipophilicity may enhance oral bioavailability compared to the carboxylic acid, albeit at the cost of delayed activation.

Mechanistic Insights

Prodrug Activation Pathway

Following absorption, hepatic carboxylesterases catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then interacts with molecular targets such as:

  • Topoisomerase II: Inhibition leads to DNA strand breakage and apoptosis in cancer cells.

  • CysLT₁ Receptors: Antagonism reduces leukotriene-mediated inflammation in respiratory disorders.

Structure-Activity Relationships (SAR)

  • Sulfonyl Groups: Essential for hydrogen bonding with serine residues in enzymatic active sites.

  • Ester Chain Length: Ethyl esters balance metabolic stability and hydrolysis rates better than methyl or propyl variants.

Future Directions and Challenges

Research Priorities

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Toxicological Profiling: Evaluating hepatotoxicity risks associated with chronic sulfonyl group exposure.

Synthetic Challenges

  • Regioselective Sulfonation: Current methods yield mixtures requiring costly chromatographic separation.

  • Scale-Up Costs: High-purity ethanol and specialized reactors increase production expenses.

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